Crotonin (terpene)
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Overview
Description
Crotonin is a diterpenoid compound derived from the Croton species, which belongs to the Euphorbiaceae family. This family comprises approximately 1300 species of trees, shrubs, and herbs, widely distributed throughout tropical and subtropical regions of the world . Diterpenoids are characteristic components of the Croton species and exhibit a broad spectrum of bioactivities, including cytotoxic, anti-inflammatory, antifungal, acetylcholinesterase inhibitory, and neurite outgrowth-promoting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terpenoids, including crotonin, often involves the cyclization and/or permutation of isoprenes. The synthetic routes typically involve the use of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) as precursor substances .
Industrial Production Methods
Industrial production of terpenoids can be achieved through various methods, including plant extraction, chemical conversion, and microbial synthesis. Microbial synthesis is particularly advantageous due to its sustainability, low production cost, and environmental friendliness . Unconventional extraction methods, such as microwave and high-pressure extraction, have also proven to be effective alternatives for terpenoid recovery .
Chemical Reactions Analysis
Types of Reactions
Crotonin, like other terpenoids, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of terpenoids include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and substitution reagents (e.g., halogens, nucleophiles). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of crotonin can lead to the formation of various oxidized derivatives with enhanced biological activities.
Scientific Research Applications
Crotonin has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: Crotonin and its derivatives are used as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of crotonin involves its interaction with specific molecular targets and pathways. Terpenoids, including crotonin, play a key role in metabolic processes, defense mechanisms, and signaling pathways in plants and other organisms . Crotonin’s antioxidant activities may explain its capacity to adjust inflammation, immunological effects, and neural signal transmission .
Comparison with Similar Compounds
Crotonin is unique among terpenoids due to its specific structure and bioactivities. Similar compounds include other diterpenoids such as clerodane, tigliane, kaurane, labdane, cembrane, and pimarane, which are also characteristic components of the Croton species . These compounds share some bioactivities with crotonin but differ in their specific structures and mechanisms of action.
Properties
CAS No. |
17633-81-7 |
---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4R,4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,3,4,4a,5,6,7,8a-octahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H24O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-6,10-12,15-17H,3-4,7-9H2,1-2H3/t11-,12-,15-,16+,17-,19-/m1/s1 |
InChI Key |
SRNFODIJXVPXHO-FSJWMSIRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](CC(=O)C[C@@H]2[C@@]13C[C@@H](OC3=O)C4=COC=C4)C |
Canonical SMILES |
CC1CCC2C(CC(=O)CC2C13CC(OC3=O)C4=COC=C4)C |
Origin of Product |
United States |
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